4-Chloro-3-nitrobenzophenone
Overview
Description
4-Chloro-3-nitrobenzophenone is an organic compound with the molecular formula C₁₃H₈ClNO₃ and a molecular weight of 261.661 g/mol . It is a derivative of benzophenone, characterized by the presence of a chloro group at the 4-position and a nitro group at the 3-position on the benzene ring. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
4-Chloro-3-nitrobenzophenone can be synthesized through multiple methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-nitrobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the nitration of 4-chlorobenzophenone using a mixture of concentrated nitric acid and sulfuric acid .
In industrial settings, the compound can be produced using the Sankaranarayanan-Ramasamy (SR) method or the conventional slow evaporation solution technique (SEST) from acetone as the solvent medium . The SR method is preferred for its ability to produce high-quality crystals with fewer defects.
Chemical Reactions Analysis
4-Chloro-3-nitrobenzophenone undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. Major products formed from these reactions include 4-amino-3-nitrobenzophenone and other substituted derivatives.
Scientific Research Applications
4-Chloro-3-nitrobenzophenone has several scientific research applications:
Materials Science: It is used in the growth of single crystals for various electronic and optical applications.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of pharmaceutical compounds, although specific examples are limited.
Chemical Research: The compound is used in studies involving the reactivity and properties of substituted benzophenones.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitrobenzophenone is primarily related to its functional groups. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophilic substitution reactions. The chloro group can participate in electrophilic aromatic substitution reactions, further enhancing the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
4-Chloro-3-nitrobenzophenone can be compared with other substituted benzophenones, such as:
4-Chloro-3-nitrobenzoic acid: Similar in structure but with a carboxylic acid group instead of a ketone group.
4-Nitrobenzophenone: Lacks the chloro substituent, affecting its reactivity and applications.
4-Chlorobenzophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of chloro and nitro substituents, which confer distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDBYPQFIMSFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204654 | |
Record name | Benzophenone, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56107-02-9 | |
Record name | 4-Chloro-3-nitrobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56107-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056107029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitrobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzophenone, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-3-nitrobenzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZX6URA78L | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 4-Chloro-3-nitrobenzophenone?
A: this compound (4C3N) crystallizes in the Orthorhombic system, with unit cell dimensions of a = 12.9665(11) Å, b = 7.4388(6) Å, c = 24.336(2) Å, and α = β = γ = 90°. []
Q2: How has this compound been synthesized into single crystals?
A2: Researchers have successfully grown single crystals of 4C3N using two primary methods:
- Controlled Evaporation: This technique involves slow evaporation of a saturated solution of 4C3N in acetone. []
- Vertical Bridgman Technique: This method utilizes a directional solidification process from the melt, allowing for the growth of large, high-quality crystals. [, , ]
Q3: What are the key optical properties of this compound crystals?
A3: this compound exhibits interesting optical characteristics, making it a potential candidate for optical applications:
- Optical Band Gap: The optical band gap of 4C3N is determined to be 2.7 eV. []
- Fluorescence: 4C3N crystals display fluorescence with an emission peak observed at 575 nm. []
- Laser Damage Threshold: The material shows a measurable laser-induced surface damage threshold when subjected to Nd:YAG laser irradiation. []
Q4: What analytical techniques have been employed to characterize this compound?
A4: Various characterization techniques have been used to study the properties of 4C3N, including:
- Powder X-ray diffraction (PXRD): This method confirmed the crystalline nature of the synthesized 4C3N. []
- High-resolution X-ray diffraction (HRXRD): HRXRD provided insights into the crystalline perfection of the grown crystals. []
- Fourier-transform infrared spectroscopy (FTIR): FTIR analysis was conducted to identify the functional groups present in the molecule. []
- Thermogravimetric analysis (TGA) and Differential thermal analysis (DTA): These thermal analysis techniques were used to investigate the thermal behavior and stability of 4C3N crystals. [, ]
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